molecular formula C22H30N4O B3813189 1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-phenylazepane

1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-phenylazepane

Cat. No. B3813189
M. Wt: 366.5 g/mol
InChI Key: QJQQNZOJWOWPBH-UHFFFAOYSA-N
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Description

The compound “1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-phenylazepane” is a complex organic molecule that contains a 1,2,3-triazole ring, a cycloheptyl group, a carbonyl group, and a phenylazepane group. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The cycloheptyl group is a seven-membered carbon ring, the carbonyl group consists of a carbon atom double-bonded to an oxygen atom, and the phenylazepane group is a seven-membered carbon ring attached to a phenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles . The cycloheptyl group, carbonyl group, and phenylazepane group would likely be introduced in subsequent steps, although the exact methods would depend on the specific synthetic route chosen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the cycloheptyl group, the carbonyl group, and the phenylazepane group. These groups would likely be arranged in a specific orientation relative to each other, which could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the carbonyl group, and the phenyl group. The 1,2,3-triazole ring is known to participate in various chemical reactions, particularly those involving nucleophilic attack at the carbon between the two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational methods or determined experimentally .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential drug, its mechanism of action might involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. It would be important to handle this compound with appropriate safety precautions, particularly if it is a new or less-studied substance .

Future Directions

Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential applications .

properties

IUPAC Name

(1-cycloheptyltriazol-4-yl)-(4-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O/c27-22(21-17-26(24-23-21)20-12-6-1-2-7-13-20)25-15-8-11-19(14-16-25)18-9-4-3-5-10-18/h3-5,9-10,17,19-20H,1-2,6-8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQQNZOJWOWPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C=C(N=N2)C(=O)N3CCCC(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-phenylazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-phenylazepane
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1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-phenylazepane
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1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-phenylazepane
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1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-phenylazepane
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1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-phenylazepane

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